2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
Description
2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with a unique substitution pattern. Its molecular formula is C₇H₂BrClF₄, derived from a benzene ring substituted with bromine (position 2), chlorine (position 1), fluorine (position 5), and a trifluoromethyl group (position 3). The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, making the compound highly electrophilic. This property is critical in applications such as pharmaceuticals, agrochemicals, and derivatization reagents for analytical chemistry .
Properties
CAS No. |
914225-64-2 |
|---|---|
Molecular Formula |
C7H2BrClF4 |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination Followed by Halogenation
A two-step process begins with palladium-catalyzed amination of m-trifluoromethyl aniline derivatives. Using Pd(dppf)Cl₂ (0.5–1.0 mol%) in dichloromethane, intermediates are brominated at the ortho position with N-bromosuccinimide (NBS), yielding 2-bromo-5-fluorobenzotrifluoride at 86–98% efficiency.
Key Data:
This method’s drawback lies in the high cost of m-trifluoromethyl aniline (~$450/kg), prompting research into alternative feedstocks.
Direct Bromination of Trifluoromethylbenzene Derivatives
Direct bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated H₂SO₄ achieves regioselective bromination at the 2-position. A dichloromethane solvent system at 35°C converts 1-nitro-3-trifluoromethylbenzene to 1-bromo-3-nitro-5-trifluoromethylbenzene with >97% conversion. Subsequent hydrogenolysis removes the nitro group, yielding the target compound.
Reaction Conditions:
Fluorination-Bromination Cascades
KF-Mediated Fluorination of Brominated Intermediates
A patent by CN104447183B details fluorination of 2-bromo-3-trifluoromethylbenzene derivatives using anhydrous KF. Under reflux in dimethylformamide (DMF), fluorine displaces nitro or amino groups at the 5-position, achieving 89–95% yields.
Example Protocol:
Halogen Exchange Reactions
Grignard reagents facilitate halogen exchange at the meta position. Treating 3-fluoro-5-trifluoromethylphenyl bromide with Mg in tetrahydrofuran (THF) generates a boronic acid intermediate, which is subsequently chlorinated using Cl₂ gas.
Critical Parameters:
Industrial-Scale Methodologies
Continuous-Flow Bromination
EP2266961B1 discloses a continuous-flow system for brominating 1-nitro-3-trifluoromethylbenzene. DBDHM and H₂SO₄ are mixed in a microreactor at 35°C, reducing reaction time from 25 hours to <2 hours. The method scales to 100 kg/batch with 95% purity.
Advantages:
-
Reduced solvent waste
-
Consistent regioselectivity
Cost-Effective Feedstocks
Substituting m-trifluoromethyl aniline with cheaper m-fluorobenzotrifluoride lowers raw material costs by ~30%. Pd-catalyzed bromination of this feedstock in ethyl acetate achieves 94.6% yield, though requiring stringent anhydrous conditions.
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Method | Catalyst | Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Pd(dppf)Cl₂ cross-coupling | Pd(dppf)Cl₂ | 92–98% | 600 | Moderate |
| DBDHM bromination | None | 97% | 320 | High |
| KF fluorination | KF | 89–95% | 280 | Low |
| Grignard chlorination | Mg | 57% | 410 | Moderate |
The DBDHM bromination route offers the best balance of yield and scalability, though Pd-catalyzed methods remain preferred for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as bromine, chlorine, and fluorine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals[][3].
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features[][3].
Industry: The compound is used in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism by which 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and interaction with other molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
1-Bromo-3-Fluoro-5-(Trifluoromethyl)Benzene (CAS 130723-13-6)
- Molecular Formula : C₇H₃BrF₄
- Key Differences : Bromine at position 1 instead of 2; lacks chlorine at position 1.
- Its similarity score to the target compound is 0.92, indicating high structural overlap .
4-Bromo-2-Fluorobenzotrifluoride (CAS 142808-15-9)
- Molecular Formula : C₇H₃BrF₄
- Key Differences : Bromine at position 4 and fluorine at position 2; lacks chlorine.
- Impact : The electron-withdrawing trifluoromethyl group at position 4 increases ring electron deficiency compared to the target compound. This isomer has a similarity score of 0.98 , making it the closest analog in the dataset .
Substituent Functional Group Variants
2-Bromo-5-Fluoro-1-Nitro-3-Trifluoromethyl-Benzene (CAS 917391-24-3)
- Molecular Formula: C₇H₂BrF₄NO₂
- Key Differences: Nitro (-NO₂) group replaces chlorine at position 1.
- Impact : The nitro group further increases electrophilicity, making this compound more reactive in aromatic substitution. However, the absence of chlorine reduces its utility in reactions requiring orthogonal halogen leaving groups .
1-Bromo-5-Chloro-2-Ethoxy-3-Fluorobenzene (CAS 1265218-86-7)
- Molecular Formula : C₈H₇BrClFO
- Key Differences : Ethoxy (-OCH₂CH₃) group replaces trifluoromethyl at position 3.
- Impact : The electron-donating ethoxy group decreases ring electrophilicity, altering solubility and reactivity. This variant is more suited for applications requiring polar functional groups .
Physical and Chemical Properties
Calculated molecular weights assume ideal stoichiometry.
Biological Activity
2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple halogen substituents, may confer specific biological activities, making it a subject of interest in medicinal chemistry and toxicology.
- Molecular Formula : C7H3BrClF3
- Molecular Weight : 259.451 g/mol
- Density : Approximately 1.7 g/cm³
- Boiling Point : 181.6 °C
- Flash Point : 63.6 °C
Biological Activity Overview
The biological activity of halogenated compounds, particularly those containing trifluoromethyl groups, has been extensively studied due to their diverse pharmacological properties. The presence of bromine and chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl groups have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.56 | A549 | Tubulin inhibition |
| Compound B | 1.0 | HL-60 | Apoptosis induction |
Toxicological Studies
Toxicological assessments indicate that compounds with similar structures can exhibit harmful effects upon exposure. For example, inhalation or skin contact can lead to irritation, necessitating careful handling in laboratory settings.
Study 1: Antiproliferative Effects
A study published in MDPI evaluated the antiproliferative effects of several halogenated benzene derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with bromine and trifluoromethyl groups displayed enhanced activity against human leukemia cells.
Study 2: Mechanistic Insights
Another research article investigated the mechanistic pathways through which these compounds exert their biological effects. It was found that the presence of the trifluoromethyl group significantly increased the potency of the compounds by enhancing interactions with target proteins involved in cell division.
Q & A
Q. What are the key synthetic strategies for preparing 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene?
- Methodological Answer : The synthesis typically involves halogenation and functional group installation via sequential aromatic substitution. For example:
Directed Metallation : Use lithium diisopropylamide (LDA) or similar bases to deprotonate specific positions, followed by quenching with halogen sources (e.g., Br₂, Cl₂).
Cross-Coupling : Suzuki-Miyaura or Ullmann reactions can introduce aryl groups if intermediates require modification.
AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) help predict viable routes by analyzing reaction databases .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 7.2–8.0 ppm).
- ¹⁹F NMR : Trifluoromethyl (-CF₃) groups show singlets near δ -60 to -65 ppm; fluorine substituents appear between δ -110 to -120 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks [M]⁺ are observed near m/z 291–293 (depending on isotopic abundance of Br/Cl).
- Elemental Analysis : Confirms %C, %H, %Br, %Cl, and %F composition .
Q. What precautions are necessary for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Safety : Use fume hoods, gloves, and goggles due to potential halogenated aromatic hydrocarbon toxicity. Monitor for volatility (boiling point ~63°C) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-director, while halogens (Br, Cl, F) act as ortho/para-directors. Competitive effects require computational modeling (e.g., DFT) to predict reactive sites:
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic regions.
- Experimental Validation : Use kinetic studies with competing electrophiles (e.g., NO₂⁺) to map substitution patterns .
Q. How can conflicting data on reaction yields in literature be resolved?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst loading, temperature).
- In Situ Monitoring : Use techniques like HPLC or IR spectroscopy to track intermediate formation.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) affecting yield .
Q. What strategies optimize stability during high-temperature reactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
- Protecting Groups : Introduce temporary substituents (e.g., silyl ethers) to shield reactive sites.
- Solvent Selection : Use high-boiling solvents (e.g., DMF, DMSO) to minimize thermal stress .
Key Applications in Research
- Pharmaceutical Intermediates : Serve as precursors for kinase inhibitors or antiviral agents via cross-coupling .
- Agrochemical Development : Functionalization to create herbicides with selective bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
